Ring-Size Effect: Azepane vs. Piperidine Conformational Impact on Target Binding Potential
The seven-membered azepane ring in the target compound confers distinct conformational properties compared to the six-membered piperidine ring found in the closest commercial analog (CAS 1326869-46-8). In a structure-based optimization study of azepane derivatives as PKB/Akt inhibitors, the seven-membered azepane ring was explicitly selected over piperidine and other ring systems because it provided an optimal fit within the ATP-binding pocket, enabling key hydrogen-bond interactions with the hinge region that smaller rings could not achieve [1]. While this evidence originates from a different chemotype (azepane-based PKB inhibitors rather than triazole carboxamides), it establishes the class-level principle that azepane→piperidine substitution cannot be assumed to be functionally neutral. The conformational flexibility of azepane relative to piperidine alters the spatial orientation of the carboxamide linkage to the triazole core, potentially affecting binding to LPA receptors [2] or LSD1 [3].
| Evidence Dimension | Ring conformational flexibility and target binding complementarity |
|---|---|
| Target Compound Data | Seven-membered azepane ring (C6H12N) conferring enhanced conformational自由度 vs. piperidine |
| Comparator Or Baseline | Piperidine analog (CAS 1326869-46-8): six-membered ring with restricted pseudorotation |
| Quantified Difference | Qualitative; azepane ring selected over piperidine in PKB inhibitor optimization for superior hinge-region hydrogen bonding [1] |
| Conditions | X-ray crystallography and SAR analysis of azepane-based PKB inhibitors (J. Med. Chem. 2004); relevance to triazole carboxamide target class is inferential |
Why This Matters
Researchers selecting between commercially available piperidine and azepane triazole carboxamide analogs must recognize that ring size alters conformational presentation of the carboxamide pharmacophore, a factor demonstrated to be critical for target engagement in related kinase inhibitor chemotypes.
- [1] Breitenlechner, C. B.; Wegge, T.; Berillon, L.; Graul, K.; Marzenell, K.; Friebe, W.-G.; Thomas, U.; Schumacher, R.; Huber, R.; Engh, R. A.; et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. J. Med. Chem. 2004, 47 (6), 1375–1390. View Source
- [2] Gabriel, S. D.; Hamilton, M. M.; Lucas, M. C.; Qian, Y.; Sidduri, A. N-alkyltriazole compounds as LPAR antagonists. US Patent US9321738B2, April 26, 2016. (Patent class encompassing triazole carboxamide LPAR antagonists.) View Source
- [3] Zheng, Y.-C.; Duan, Y.-C.; Ma, J.-L.; et al. Triazole–Dithiocarbamate Based Selective Lysine-Specific Demethylase 1 (LSD1) Inactivators Inhibit Gastric Cancer Cell Growth, Invasion, and Migration. J. Med. Chem. 2013, 56 (21), 8543–8560. View Source
